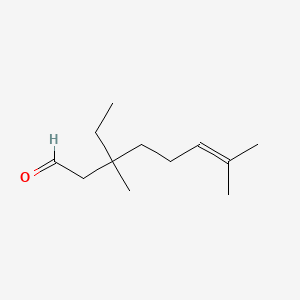

3-Ethyl-3,7-dimethyloct-6-enal

Description

3-Ethyl-3,7-dimethyloct-6-enal (CAS: 34687-43-9; EC: 252-150-3) is a branched-chain aliphatic aldehyde with the molecular formula C${11}$H${20}$O and a molecular weight of 168.28 g/mol . Structurally, it features a 6-enal backbone substituted with ethyl and methyl groups at the 3- and 7-positions, respectively. The compound is a stereoisomer of citronellal (3,7-dimethyloct-6-enal, CAS: 106-23-0) but differs by an ethyl group replacing one methyl group at the 3-position . It is used in organic synthesis, fragrance formulations, and antimicrobial applications due to its reactive aldehyde moiety and hydrophobic alkyl chain .

Properties

CAS No. |

34687-43-9 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

3-ethyl-3,7-dimethyloct-6-enal |

InChI |

InChI=1S/C12H22O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h7,10H,5-6,8-9H2,1-4H3 |

InChI Key |

GVQWHUAOSOFGJF-UHFFFAOYSA-N |

SMILES |

CCC(C)(CCC=C(C)C)CC=O |

Canonical SMILES |

CCC(C)(CCC=C(C)C)CC=O |

Other CAS No. |

34687-43-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-ethyl-3,7-dimethyloct-6-enal with structurally and functionally related aldehydes, nitriles, and esters:

Structural and Functional Differences

- Ethyl vs. However, this substitution may reduce volatility, as seen in monoterpenes where bulkier groups lower vapor pressures .

- Aldehyde vs. Nitrile : Citronellal and its nitrile analog share similar odors but differ in reactivity. The aldehyde group in 3-ethyl-3,7-dimethyloct-6-enal is more electrophilic, enabling Schiff base formation in organic synthesis , whereas nitriles (e.g., citronellyl nitrile) are chemically inert but thermally stable .

- Derivatives: Esterification (e.g., isopropyl 3,7-dimethyloct-6-enoate) or hydroxylation (e.g., 3-hydroxy-3,7-dimethyloct-6-enenitrile) modifies solubility and bioactivity. Esters are preferred in flavor industries for their mild odors, while hydroxylated nitriles serve as chiral building blocks in drug synthesis .

Antimicrobial Activity

- 3-Ethyl-3,7-dimethyloct-6-enal demonstrates moderate biofilm inhibition against Xanthomonas oryzae (rice blight pathogen) but is less potent than citronellal-derived antimicrobials like 6-pentyl-2H-pyran-2-one . Its ethyl group may hinder interaction with bacterial membrane proteins compared to smaller methyl analogs .

- Citronellal exhibits stronger antifungal activity, suppressing Trichoderma spp. via membrane disruption, as evidenced by its detection in metabolomic studies of biocontrol agents .

Q & A

Q. How can researchers confirm the structural identity of 3-Ethyl-3,7-dimethyloct-6-enal using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the aldehyde group (δ ~9.5 ppm), ethyl/methyl substituents (δ 0.8–1.5 ppm), and double bond geometry (δ 5.0–5.5 ppm). Compare with PubChem reference data .

- Gas Chromatography-Mass Spectrometry (GC-MS): Verify molecular ion peaks (m/z 154 for molecular formula ) and fragmentation patterns (e.g., loss of aldehyde group at m/z 123) .

- Infrared Spectroscopy (IR): Identify characteristic C=O stretch (~1720 cm) and C=C stretch (~1640 cm) .

Q. What are the recommended protocols for synthesizing 3-Ethyl-3,7-dimethyloct-6-enal under laboratory conditions?

Methodological Answer:

- Hetero-Diels–Alder Reaction: Use (R)-3,7-dimethyloct-6-enal as a starting material in intramolecular cyclization with dienophiles (e.g., quinones) under acidic conditions. Monitor reaction progress via TLC and optimize diastereoselectivity using chiral catalysts .

- Aldol Condensation: Employ citral derivatives (e.g., geranial) with ethyl Grignard reagents. Control stereochemistry by adjusting reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. hexane) .

Q. How can researchers assess the purity of 3-Ethyl-3,7-dimethyloct-6-enal in complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 220 nm. Validate purity (>98%) by comparing retention times with authentic standards .

- Chiral Chromatography: Separate enantiomers using a β-cyclodextrin column to resolve (±)-citronellal derivatives, critical for bioactivity studies .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric forms of 3-Ethyl-3,7-dimethyloct-6-enal, and how does chirality impact its biological activity?

Methodological Answer:

- Chiral Resolution: Use enzymatic kinetic resolution with lipases (e.g., Candida antarctica) to isolate (R)- and (S)-enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral GC .

- Biological Relevance: Test enantiomers against Xanthomonas oryzae biofilms. Studies show (R)-enantiomers exhibit 2–3x higher anti-biofilm activity (MIC 12.5 µg/mL vs. 25 µg/mL for (S)-forms) due to steric compatibility with bacterial enzyme pockets .

Q. How can researchers address discrepancies in reported bioactivity data for 3-Ethyl-3,7-dimethyloct-6-enal across different studies?

Methodological Answer:

- Standardized Assays: Replicate biofilm inhibition assays using identical bacterial strains (e.g., X. oryzae KACC 10331) and growth media (e.g., nutrient agar at 28°C). Control variables like solvent (DMSO vs. ethanol) and incubation time (24–48 h) .

- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare published MIC values. Address outliers by verifying compound purity (HPLC) and microbial viability (CFU counts) .

Q. What computational approaches can predict the reactivity of 3-Ethyl-3,7-dimethyloct-6-enal in organic synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group (LUMO = −1.8 eV) is prone to nucleophilic attack .

- Molecular Docking: Simulate interactions with bacterial targets (e.g., X. oryzae quorum-sensing proteins). Optimize ligand conformations using AutoDock Vina and validate with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.